molecular formula C9H10BrNO2S B6154546 3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione CAS No. 1248246-51-6

3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

Cat. No.: B6154546
CAS No.: 1248246-51-6
M. Wt: 276.15 g/mol
InChI Key: HSLYDEAOOXOAAK-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a complex organic compound characterized by its unique structure, which includes a benzothiophene core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the starting materials and desired yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under controlled conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: In biological research, 3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione has been studied for its potential biological activity. It may interact with specific biomolecules, influencing cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and microbial infections.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which 3-amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-2-methylbenzothiophene

  • 5-Bromo-2-methylbenzothiophene

  • 2,3-Dihydro-1lambda6-benzothiophene-1,1-dione

Uniqueness: 3-Amino-5-bromo-2-methyl-2,3-dihydro-1lambda6-benzothiophene-1,1-dione stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to its similar counterparts.

Properties

CAS No.

1248246-51-6

Molecular Formula

C9H10BrNO2S

Molecular Weight

276.15 g/mol

IUPAC Name

5-bromo-2-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine

InChI

InChI=1S/C9H10BrNO2S/c1-5-9(11)7-4-6(10)2-3-8(7)14(5,12)13/h2-5,9H,11H2,1H3

InChI Key

HSLYDEAOOXOAAK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(S1(=O)=O)C=CC(=C2)Br)N

Purity

95

Origin of Product

United States

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